2-(Benzyloxyamino)nicotinonitrile
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Overview
Description
2-(Benzyloxyamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3O It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxyamino)nicotinonitrile typically involves multi-component reactions. One efficient method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its high yield and environmentally friendly conditions.
Industrial Production Methods: Industrial production methods for nicotinonitriles often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxyamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyamino oxides, while reduction can produce benzyloxyamines .
Scientific Research Applications
2-(Benzyloxyamino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxyamino)nicotinonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt key cellular pathways, leading to therapeutic effects such as anticancer activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
2-(Benzylamino)nicotinonitrile: Similar in structure but with an amino group instead of a benzyloxy group.
Furo[2,3-b]pyridine derivatives: These compounds share the nicotinonitrile core but have different substituents, leading to varied biological activities.
Uniqueness: 2-(Benzyloxyamino)nicotinonitrile is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(phenylmethoxyamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-12-7-4-8-15-13(12)16-17-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) |
InChI Key |
OCSNYRNCQWRSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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